5-Hydroxy vs. 5-Methoxy Substitution Drives >30‑Fold Difference in Antiproliferative Potency (HL60 Leukemia Model)
In a systematic SAR study of methoxylated and hydroxylated flavones, 5,3′,4′-trihydroxyflavone (7j) displayed IC50 = 13 μM against HL60 promyelocytic leukemia cells, whereas its 5‑O‑methylated counterpart 5,3′,4′-trimethoxyflavone (6j) was essentially inactive (IC50 > 400 μM) [1]. The target compound, 5‑hydroxy‑3′,4′,5′-trimethoxyflavone, retains the critical 5‑OH that 6j lacks, predicting potency closer to 7j than to the inactive 6j. This >30‑fold difference directly demonstrates that substitution at the 5‑position alone is a binary switch for antiproliferative activity in this scaffold.
| Evidence Dimension | Antiproliferative IC50 in HL60 cells (Alamar Blue assay, 3‑day exposure) |
|---|---|
| Target Compound Data | 5‑Hydroxy‑3′,4′,5′-trimethoxyflavone (target): No direct IC50 available; predicted to be active based on 5‑OH presence. |
| Comparator Or Baseline | 5,3′,4′-Trimethoxyflavone (6j): IC50 > 400 μM (inactive); 5,3′,4′-Trihydroxyflavone (7j): IC50 = 13 μM (active). |
| Quantified Difference | >30‑fold difference in IC50 between 5‑methoxy (inactive) and 5‑hydroxy (active) analogs. |
| Conditions | HL60 promyelocytic leukemia cells; RPMI‑1640 + 10% FBS; 96‑well microplate; serial dilution method; Alamar Blue readout at 72 h. |
Why This Matters
For procurement, this means the target compound’s 5‑OH group is non‑negotiable; selecting a 5‑OMe analog (e.g., combretol or 5,3′,4′‑trimethoxyflavone) would yield an inactive compound in HL60‑based assays, wasting resources.
- [1] Kawaii S, Ishikawa Y, Yoshizawa Y. Relationship Between the Structure of Methoxylated and Hydroxylated Flavones and Their Antiproliferative Activity in HL60 Cells. Anticancer Research. 2018;38(10):5679‑5684. DOI: 10.21873/anticanres.12904. View Source
